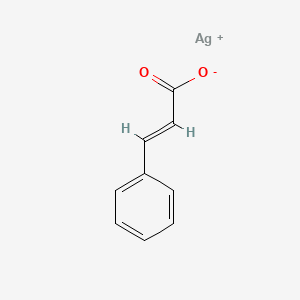
Neodymium oxalate decahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium oxalate decahydrate is an organometallic compound with the chemical formula Nd₂(C₂O₄)₃·10H₂O. It is a rose-colored crystalline solid that decomposes into neodymium (III) oxide when heated. This compound is widely used in various scientific and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting neodymium (III) chloride with oxalic acid in an aqueous solution. The reaction is typically carried out at room temperature and requires constant stirring to ensure complete precipitation of the product.
Hydration: The anhydrous form of neodymium oxalate can be hydrated to form the decahydrate by dissolving it in water and allowing it to crystallize over time.
Industrial Production Methods:
Batch Production: In industrial settings, this compound is often produced in batches using large reactors. The process involves the controlled addition of reactants and careful monitoring of temperature and pH to ensure consistent product quality.
Continuous Flow Production: Some manufacturers use continuous flow reactors to produce this compound. This method allows for a more efficient and scalable production process, reducing the overall production time and cost.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when heated, to form neodymium (III) oxide.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions to form neodymium (II) compounds.
Substitution: this compound can participate in substitution reactions, where the oxalate ions are replaced by other anions, such as chloride ions.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen or using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as hydrogen gas or carbon monoxide under controlled conditions.
Substitution: Reacting with solutions containing the desired anions, such as hydrochloric acid for chloride substitution.
Major Products Formed:
Neodymium (III) Oxide (Nd₂O₃): Formed upon heating the decahydrate.
Neodymium (II) Compounds: Formed under specific reduction conditions.
Substituted Neodymium Compounds: Formed through substitution reactions with various anions.
Scientific Research Applications
Neodymium oxalate decahydrate is used in a variety of scientific research applications, including:
Catalysis: It serves as a catalyst in organic synthesis reactions, facilitating the formation of complex organic molecules.
Pigments for Colored Glass: The compound is used to produce colored glass with unique optical properties.
Laser Crystals: this compound is utilized in the production of laser crystals, which are essential components in laser technology.
Dielectrics: It is used in the manufacture of dielectric materials for electronic devices.
Mechanism of Action
The mechanism by which neodymium oxalate decahydrate exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a Lewis acid, facilitating the formation of intermediates in organic reactions. In laser crystals, the neodymium ions absorb and emit light at specific wavelengths, producing laser beams.
Molecular Targets and Pathways:
Catalysis: The compound interacts with organic substrates, stabilizing transition states and intermediates.
Laser Crystals: The neodymium ions are excited by external energy sources, leading to the emission of coherent light.
Comparison with Similar Compounds
Samarium Oxalate
Terbium Oxalate
Dysprosium Oxalate
Holmium Oxalate
Properties
Molecular Formula |
C6H26Nd2O22 |
|---|---|
Molecular Weight |
738.74 g/mol |
IUPAC Name |
neodymium;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Nd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
InChI Key |
HGHHIWVJFQGYSU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Nd].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15351153.png)
![2-[[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B15351155.png)



![(2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B15351168.png)

![3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B15351179.png)
![1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine](/img/structure/B15351186.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15351197.png)

